molecular formula C7H10N2O4S B14538326 N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide CAS No. 62435-96-5

N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide

Cat. No.: B14538326
CAS No.: 62435-96-5
M. Wt: 218.23 g/mol
InChI Key: CNYMEFCDIWENGZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide is a chemical compound with a unique structure that includes a thiazole ring and a formamide group

Properties

CAS No.

62435-96-5

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

N-[2-(2,3-dihydroxypropoxy)-1,3-thiazol-5-yl]formamide

InChI

InChI=1S/C7H10N2O4S/c10-2-5(12)3-13-7-8-1-6(14-7)9-4-11/h1,4-5,10,12H,2-3H2,(H,9,11)

InChI Key

CNYMEFCDIWENGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)OCC(CO)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide typically involves the reaction of 2,3-dihydroxypropyl derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and formamide-containing molecules. Examples include:

Uniqueness

N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide is unique due to its specific combination of a thiazole ring and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

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